N-Phenyl-1H-tetrazole-5-ethanamine
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Overview
Description
N-Phenyl-1H-tetrazole-5-ethanamine: is an organic compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. Tetrazoles are known for their high nitrogen content and stability across a wide pH range. They have significant applications in medicinal chemistry, material science, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: The most common method for synthesizing 5-substituted tetrazoles involves the cycloaddition of nitriles and azides.
Multicomponent Reactions: Another efficient method involves the use of lanthanum nitrate hexahydrate as a catalyst in a one-pot multicomponent reaction.
Industrial Production Methods: Industrial production methods focus on eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. These methods aim to achieve high yields with low cost and easy setup .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Tetrazoles can undergo oxidation and reduction reactions, although they are generally stable to various oxidizing and reducing agents.
Substitution Reactions: Nucleophilic substitution reactions are common, especially on aromatic rings.
Common Reagents and Conditions:
Oxidizers and Reducers: Strong oxidizers and reducers can be used, but tetrazoles are generally stable under these conditions.
Nucleophiles: Sodium azide and other nucleophiles are commonly used in substitution reactions.
Major Products:
Scientific Research Applications
Chemistry:
Ligands in Coordination Chemistry: Tetrazoles are used as ligands in the synthesis of coordination polymers and metal complexes.
Biology and Medicine:
Bioisosteric Replacements: Tetrazoles are used as bioisosteric replacements for carboxylic acids in medicinal chemistry.
Industry:
Corrosion Inhibitors: Tetrazoles are used as corrosion inhibitors for metals, such as copper and aluminum.
Mechanism of Action
The mechanism of action of N-Phenyl-1H-tetrazole-5-ethanamine involves its interaction with molecular targets through its nitrogen-rich tetrazole ring. The electron density on the nitrogen atoms allows for strong interactions with metal ions and other electrophilic species. This interaction can stabilize metal complexes and inhibit corrosion .
Comparison with Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but lacks the ethanamine group.
1H-Benzotriazole: Another nitrogen-rich heterocycle used as a corrosion inhibitor.
Properties
CAS No. |
53968-48-2 |
---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
N-[2-(2H-tetrazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C9H11N5/c1-2-4-8(5-3-1)10-7-6-9-11-13-14-12-9/h1-5,10H,6-7H2,(H,11,12,13,14) |
InChI Key |
RCUUDHDCFPYQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCC2=NNN=N2 |
Origin of Product |
United States |
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